7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1206995-09-6 |
|---|---|
Molecular Formula |
C24H17ClN4O4 |
Molecular Weight |
460.87 |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
KGTUMIGKTYKTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule that combines the structural features of quinazoline and oxadiazole. This combination is significant due to the biological activities associated with both moieties. Recent studies have highlighted its potential in various therapeutic areas, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C20H19ClN6O2
- Molecular Weight : 410.86 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from chemical databases.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of the 1,2,4-oxadiazole moiety is believed to enhance the cytotoxic effects of quinazoline derivatives. A study evaluated various quinazolinone-oxadiazole hybrids against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated:
- Cytotoxic Effects : The compound demonstrated significant cytotoxic activity against both MCF-7 and HeLa cell lines.
- IC50 Values : Compound 6a exhibited an IC50 value of 7.52 μM against HeLa cells, indicating potent activity.
- Other compounds in the series showed varying degrees of activity, with those having aliphatic substituents generally displaying higher potency compared to those with electron-withdrawing groups like phenyl or nitrophenyl .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been reported. A study focused on a series of quinazoline-2,4(1H,3H)-dione derivatives revealed:
- Broad-Spectrum Activity : Compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Tubulin Polymerization Inhibition : Some oxadiazole derivatives have been identified as inhibitors of tubulin polymerization, which is crucial for cell division.
- DNA Intercalation : Quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have been conducted on similar compounds:
- A study by Khodarahmi et al. synthesized quinazolinone-benzimidazole hybrids and evaluated their cytotoxicity against MCF-7 and HeLa cell lines. They found that compounds with aliphatic substitutions exhibited higher cytotoxicity compared to those with aromatic groups .
- Another research highlighted the synthesis of quinazoline derivatives containing oxadiazole and thiadiazol moieties, which showed promising antibacterial activities against various strains .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazoline and oxadiazole derivatives:
- Mechanism of Action : These compounds may exert their effects by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis.
- Cytotoxicity Testing : For instance, derivatives similar to the compound have shown IC50 values ranging from 2.76 µM to 9.27 µM against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Properties
Quinazoline and oxadiazole derivatives have also been evaluated for their antimicrobial activities:
- Broad-Spectrum Activity : Some compounds exhibit effectiveness against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Case Studies
A review of several studies highlights specific applications and findings related to this class of compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | Similar Quinazoline-Oxadiazole Derivative | Antitumor | 2.76 µM (OVXF 899) |
| Study B | Quinazoline-Oxadiazole Hybrid | Cytotoxicity against multiple cancer cell lines | 9.27 µM (PXF 1752) |
| Study C | Various Oxadiazole Derivatives | Antimicrobial Activity | Varies by structure |
Mechanistic Insights
The biological activity of the compound can be attributed to various mechanisms:
Comparison with Similar Compounds
Table 1: Comparison of Quinazoline-Dione Derivatives
Key Observations :
- The 4-methoxybenzyl group in both the target compound and 4j contributes to similar ^1H-NMR signals (δ ~3.8 ppm for OCH3) .
- High thermal stability across analogs suggests structural robustness, advantageous for drug formulation.
1,2,4-Oxadiazole-Containing Derivatives
The 1,2,4-oxadiazole moiety in the target compound is critical for bioactivity. highlights 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline, which shares the oxadiazole ring but lacks the quinazoline-dione core. Oxadiazoles are known for metabolic resistance and π-π interactions with biological targets, enhancing binding affinity .
Table 2: Oxadiazole Derivatives Comparison
Key Observations :
- The C-Cl IR stretch (~700 cm⁻¹) is consistent across chlorophenyl-containing compounds (target, 4h , 6h ) .
- Oxadiazole derivatives (target, ) may exhibit enhanced stability over triazole-thiones (6h ) due to aromatic conjugation .
Substituent Effects on Physicochemical Properties
In contrast, 4i () with a benzyl group shows lower polarity, likely reducing aqueous solubility compared to the target compound .
Research Findings and Implications
- Synthetic Challenges : The target compound’s 1,2,4-oxadiazole ring may require cyclization under acidic conditions (e.g., POCl3 or H2SO4), similar to methods in .
- Biological Hypotheses: Analogous oxadiazole-quinoline hybrids () show antimicrobial activity, suggesting the target compound could be optimized for similar applications .
- Contradictions : While 4h and 4j () share high melting points, their pyrrolo-pyrimidine cores may confer different conformational flexibility compared to the quinazoline-dione scaffold of the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione?
- Answer: The compound is synthesized via multi-step protocols involving cyclization and functional group coupling. For example, quinazoline cores are typically prepared by cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by oxadiazole ring formation via nitrile oxide cycloaddition or dehydrative coupling . Key steps include optimizing reaction temperatures (e.g., 80–100°C for oxadiazole formation) and using catalysts like acetic acid for cyclization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer: Spectroscopic techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are essential. For instance, -NMR confirms the presence of the 4-methoxybenzyl group (δ 3.8–4.2 ppm for methoxy protons) and oxadiazole protons (δ 8.1–8.5 ppm) . HRMS provides molecular ion peaks matching the calculated mass (e.g., [M+H] at m/z 475.1) .
Q. What preliminary biological activities are reported for this compound?
- Answer: Quinazoline-oxadiazole hybrids exhibit antimicrobial and anticancer activities. For example, analogs with 4-chlorophenyl and 4-methoxybenzyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and IC values of 10–25 µM in breast cancer cell lines (MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Answer: SAR studies involve synthesizing analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the methoxy group’s position). Biological assays then correlate activity with electronic (Hammett σ values) or steric parameters. For example, 4-methoxy groups enhance solubility and bioavailability compared to 3-methoxy analogs .
Q. What strategies are employed to address metabolic instability in quinazoline derivatives?
- Answer: Metabolic stability is improved by replacing labile groups (e.g., ester linkages) with stable bioisosteres (e.g., oxadiazole) or introducing electron-withdrawing substituents (e.g., chloro) to reduce CYP450-mediated oxidation. Stability under physiological pH (e.g., 7.4) is tested via HPLC monitoring over 24 hours .
Q. How can computational modeling predict binding interactions with target enzymes?
- Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) are used to study interactions with targets like dihydrofolate reductase (DHFR). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with DHFR’s active-site residues (e.g., Arg70), while the chlorophenyl group engages in hydrophobic interactions .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Answer: Discrepancies (e.g., varying IC values) are addressed by standardizing assay conditions (e.g., cell line passage number, serum concentration). Dose-response curves with triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity) ensure reproducibility .
Q. How is regioselectivity achieved during oxadiazole ring formation?
- Answer: Regioselectivity is controlled by using nitrile oxides generated in situ from hydroxamoyl chlorides. Polar solvents (e.g., DMF) favor 1,3-dipolar cycloaddition at the 5-position of the quinazoline core, confirmed by -NMR .
Methodological Notes
- Synthesis Optimization: Reaction yields improve with microwave-assisted synthesis (e.g., 30 minutes at 120°C vs. 12 hours conventional) .
- Data Reproducibility: Use USP-grade solvents and pre-dried glassware to minimize variability in hygroscopic reactions .
- Advanced Characterization: X-ray crystallography (as in ) resolves ambiguous stereochemistry in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
